Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride
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Overview
Description
“Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride” is a chemical compound with the CAS Number: 2193059-61-7 . It has a molecular weight of 277.11 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN4O2.ClH/c1-16-9(15)5-4-8-12-11-7-3-2-6(10)13-14(7)8;/h2-3H,4-5H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder . It should be stored at room temperature .Scientific Research Applications
Reactivity and Nucleophilic Displacement Studies
Methyl (3,6-dichloropyridazin-4-yl)acetate, a related compound to Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride, has been studied for its reactivity towards nucleophiles. Research found that only the chlorine atom at position 6 was displaced with hydrazine, while with diluted hydrochloric acid, both chlorine atoms were displaced, with the 6-oxo isomer predominating (Adembri, Sio, Nesi, & Scotton, 1976).
Synthesis and Structure Analysis
The synthesis of compounds closely related to this compound has been extensively studied. A compound named 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and its structure elucidated by X-ray diffraction, spectroscopic techniques, and density functional theory calculations (Sallam et al., 2021). Another study focused on pyridazine derivatives which demonstrated anti-tumor and anti-inflammatory activities, emphasizing the pharmaceutical potential of such compounds (Sallam et al., 2021).
Potential Biological Activities
This compound and similar compounds have shown potential biological activities. For instance, a series of novel pyridine and fused pyridine derivatives exhibited moderate to good antimicrobial and antioxidant activity, highlighting their pharmaceutical importance (Flefel et al., 2018). Additionally, a study on triazolo- and tetrazolopyridazine derivatives found a positive effect in lowering blood pressure without affecting heart rate in rats, indicating potential cardiovascular applications (Katrusiak et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolo-pyridazine derivatives, have been known to interact with a variety of enzymes and receptors .
Mode of Action
It can be inferred from related compounds that it may bind to its targets, leading to changes in their function .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities .
Result of Action
Related compounds have been shown to have a variety of biological activities .
properties
IUPAC Name |
methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2.ClH/c1-16-9(15)5-4-8-12-11-7-3-2-6(10)13-14(7)8;/h2-3H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOPOXCTRTVQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NN=C2N1N=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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